(3R)-3-Amino-3-(2-chloro-3-methoxyphenyl)propanenitrile
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Overview
Description
(3R)-3-Amino-3-(2-chloro-3-methoxyphenyl)propanenitrile is an organic compound characterized by the presence of an amino group, a chloro-substituted methoxyphenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-chloro-3-methoxyphenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-methoxybenzaldehyde and a suitable amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Nitrile Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-chloro-3-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(2-chloro-3-methoxyphenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-chloro-3-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The chloro-substituted methoxyphenyl ring can interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile: Similar structure but with a different position of the methoxy group.
(3R)-3-Amino-3-(2-chloro-3-ethoxyphenyl)propanenitrile: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(3R)-3-Amino-3-(2-chloro-3-methoxyphenyl)propanenitrile is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C10H11ClN2O |
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Molecular Weight |
210.66 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-chloro-3-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2O/c1-14-9-4-2-3-7(10(9)11)8(13)5-6-12/h2-4,8H,5,13H2,1H3/t8-/m1/s1 |
InChI Key |
DROCJYTYTGPKFW-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1Cl)[C@@H](CC#N)N |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C(CC#N)N |
Origin of Product |
United States |
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